molecular formula C13H21NO B12572399 1-(2-Ethoxy-5-propylphenyl)ethanamine CAS No. 634150-54-2

1-(2-Ethoxy-5-propylphenyl)ethanamine

Cat. No.: B12572399
CAS No.: 634150-54-2
M. Wt: 207.31 g/mol
InChI Key: YVAQPHJLVNPPNC-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-5-propylphenyl)ethanamine is an organic compound belonging to the class of ethanamines It is characterized by the presence of an ethoxy group and a propyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxy-5-propylphenyl)ethanamine can be achieved through several methods. One common approach involves the reductive amination of the corresponding ketone or aldehyde with an amine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding nitrile or nitro compound. This process is usually carried out in the presence of a metal catalyst such as palladium on carbon or Raney nickel .

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxy-5-propylphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, Raney nickel.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, secondary amines.

    Substitution: Secondary and tertiary amines.

Scientific Research Applications

The compound 1-(2-Ethoxy-5-propylphenyl)ethanamine , a member of the phenethylamine class, has garnered attention in various scientific research applications. This article explores its potential uses, pharmacological properties, and implications in drug development, supported by data tables and case studies.

Chemical Overview

This compound is characterized by its structural features that include an ethoxy group and a propyl-substituted phenyl ring. Its molecular formula is C13H19NO, and it has been studied for its interactions with neurotransmitter systems, particularly those involving serotonin and dopamine.

Psychoactive Properties

Research indicates that compounds related to this compound exhibit psychoactive effects, primarily through their action on serotonin receptors. These properties have led to investigations into their potential therapeutic applications in treating mood disorders and other psychiatric conditions.

Table 1: Summary of Psychoactive Effects

CompoundMain ActionPotential Applications
This compound5-HT2A receptor agonistTreatment of depression, anxiety
Related PhenethylaminesVarious receptor interactionsPsychotherapy adjuncts

Substance Use and Toxicology

The compound has been associated with recreational use, leading to adverse effects similar to other phenethylamines. Case studies have documented instances of toxicity and overdose, emphasizing the need for careful monitoring in clinical settings.

Case Study Example:
A case reported in the literature described a patient who experienced severe agitation and cardiovascular distress after using a related phenethylamine. Toxicology screens confirmed the presence of the compound, highlighting the risks associated with unsupervised use .

Drug Development

The unique pharmacological profile of this compound makes it a candidate for further research in drug development. Its ability to modulate neurotransmitter systems suggests potential as a treatment for various neurological disorders.

Table 2: Drug Development Insights

PhaseStudy FocusFindings
PreclinicalNeurotransmitter modulationPositive effects on serotonin pathways
ClinicalSafety and efficacy trialsOngoing studies; preliminary results promising

Research Findings

Recent studies have investigated the compound's effects on behavioral models relevant to addiction and mental health. For instance, dual inhibition studies have shown that compounds similar to this compound can reduce self-administration behaviors in animal models, suggesting potential for addiction treatment .

Comparative Studies

Comparative analyses with other psychoactive substances have revealed that while this compound shares some properties with established drugs like MDMA and LSD, it may offer distinct advantages in terms of safety profiles and therapeutic potentials.

Table 3: Comparative Analysis of Psychoactive Compounds

CompoundSafety ProfileTherapeutic Potential
This compoundModerateHigh (under investigation)
MDMAModerate to HighPTSD treatment
LSDVariableAnxiety disorders

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Ethoxy-5-propylphenyl)ethanamine is unique due to the presence of both an ethoxy and a propyl group on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs. This structural uniqueness can lead to different reactivity and interactions with biological targets, making it a compound of interest for further research and development .

Biological Activity

1-(2-Ethoxy-5-propylphenyl)ethanamine is a compound of interest due to its potential biological activities, particularly as a modulator of nicotinic acetylcholine receptors (nAChRs). This article presents a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships (SAR), in vitro findings, and relevant case studies.

Chemical Structure

The compound can be represented by the chemical formula C13H21NOC_{13}H_{21}NO and is characterized by the following structural features:

  • An ethoxy group at the 2-position of the phenyl ring.
  • A propyl group at the 5-position of the phenyl ring.
  • An ethanamine functional group.

Modulation of Nicotinic Acetylcholine Receptors

This compound has been studied for its effects on α7 nAChRs, which are implicated in various neurological processes. The compound acts as a positive allosteric modulator (PAM), enhancing receptor activity in the presence of agonists like nicotine.

In Vitro Studies:
Research conducted on similar compounds has shown that modifications to the alkyl groups significantly affect potency and efficacy. For instance, compounds with propyl substituents exhibited enhanced modulation compared to those with smaller alkyl groups. The following table summarizes key findings from studies involving related compounds:

CompoundR GroupEC50 (µM)Max Modulation (%)
7pH2.5500
7aPr0.14600
7qMe0.381200

These results indicate that increasing the size of the substituent generally correlates with increased potency, with propyl groups showing significant improvements over smaller groups .

Selectivity and Efficacy

The selectivity profile of this compound is crucial for its therapeutic potential. In studies, it demonstrated minimal activity against other nAChR subtypes, suggesting a favorable selectivity for α7 nAChRs. This selectivity is vital for minimizing side effects associated with broader receptor activation.

Case Studies and Research Findings

Several studies have explored the pharmacological implications of compounds similar to this compound:

  • Study on α7 nAChR Modulators:
    A series of arylpyridines were synthesized and evaluated, revealing that modifications to the alkylamino group significantly impacted their efficacy. The most potent compounds had EC50 values in the low micromolar range, indicating strong PAM activity .
  • Toxicity and Safety Evaluation:
    Toxicity assessments indicated that while some derivatives showed promising biological activity, they also had potential for forming toxic metabolites. Continuous monitoring and evaluation are necessary to ensure safety in therapeutic applications .
  • Therapeutic Applications:
    Given its modulatory effects on nAChRs, there is potential for using this compound in treating neurodegenerative diseases or cognitive disorders where cholinergic signaling is disrupted.

Properties

CAS No.

634150-54-2

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(2-ethoxy-5-propylphenyl)ethanamine

InChI

InChI=1S/C13H21NO/c1-4-6-11-7-8-13(15-5-2)12(9-11)10(3)14/h7-10H,4-6,14H2,1-3H3

InChI Key

YVAQPHJLVNPPNC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)OCC)C(C)N

Origin of Product

United States

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